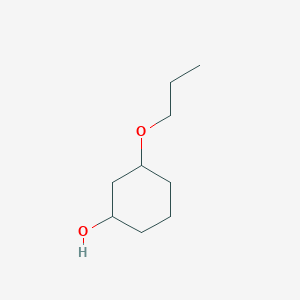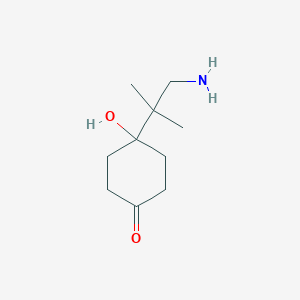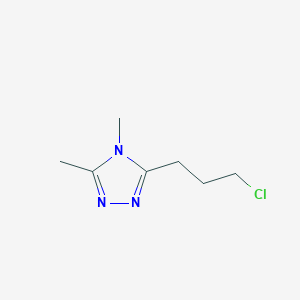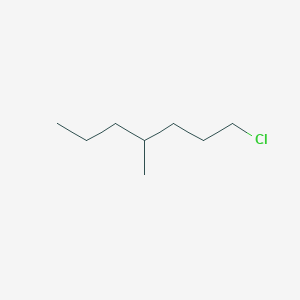
1-Chloro-4-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by the presence of a chlorine atom attached to the first carbon of a heptane chain, which also has a methyl group attached to the fourth carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylheptane can be synthesized through the chlorination of 4-methylheptane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 4-methylheptane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure the selective formation of the desired product.
化学反応の分析
Types of Reactions: 1-Chloro-4-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reaction conditions vary depending on whether it is an SN1 or SN2 mechanism.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote the elimination of hydrogen chloride, forming alkenes.
Major Products Formed:
Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 4-methyl-1-heptene.
科学的研究の応用
1-Chloro-4-methylheptane is used in various scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of more complex organic molecules.
Biology and Medicine: It is used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-chloro-4-methylheptane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The chlorine atom, being electronegative, makes the carbon atom it is attached to more susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of hydrogen chloride.
類似化合物との比較
- 1-Chloro-2-methylheptane
- 1-Chloro-3-methylheptane
- 1-Chloro-5-methylheptane
Comparison: 1-Chloro-4-methylheptane is unique due to the position of the chlorine and methyl groups, which influence its reactivity and the types of products formed in chemical reactions. Compared to its isomers, it may exhibit different reaction rates and selectivity in substitution and elimination reactions.
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
1-chloro-4-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-3-5-8(2)6-4-7-9/h8H,3-7H2,1-2H3 |
InChIキー |
OULWTNOWNRATLT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



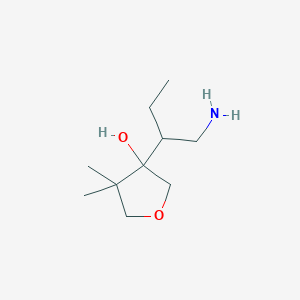

![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)

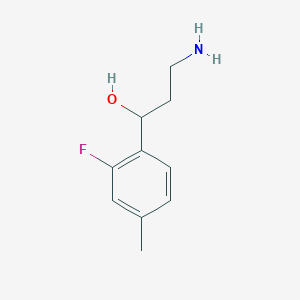
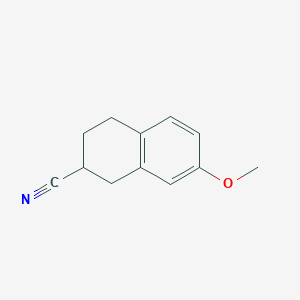
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)


